4-(Tributylstannyl)thiazole
Overview
Description
4-(Tributylstannyl)thiazole is an organotin compound that features a thiazole ring substituted with a tributylstannyl group at the 4-position
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to inhibit type II topoisomerases .
Biochemical Pathways
Thiazole derivatives have been found to interfere with diverse bacterial targets, including dna gyrase, topoisomerase iv, biofilm formation, cell wall permeability, and tryptophanyl-trna synthetase .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the compound should be stored at 2-8°c , suggesting that temperature may affect its stability.
Biochemical Analysis
Biochemical Properties
Thiazoles, a class of compounds to which 4-(Tributylstannyl)thiazole belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific thiazole compound and the biomolecules it interacts with .
Cellular Effects
These effects can influence various cellular processes and functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is solid in form .
Metabolic Pathways
Thiazole-containing drugs are known to generate reactive metabolites catalyzed by cytochrome P450s (CYPs) .
Preparation Methods
The synthesis of 4-(tributylstannyl)thiazole typically involves a multi-step process. One common method includes:
Direct Bromination: The thiazole ring is first brominated at the 4-position.
Halogen Dance Reaction: This step involves the rearrangement of the brominated intermediate.
Metal-Halogen Exchange: The brominated thiazole undergoes a metal-halogen exchange reaction, often using a reagent like n-butyllithium.
Quenching with Tributyltin Chloride: The final step involves quenching the intermediate with tributyltin chloride to yield this compound.
Chemical Reactions Analysis
4-(Tributylstannyl)thiazole is known to undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tributylstannyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is often used in Stille cross-coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction:
Scientific Research Applications
4-(Tributylstannyl)thiazole has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: Thiazole derivatives, including this compound, are explored for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Material Science: This compound can be used in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
4-(Tributylstannyl)thiazole can be compared with other organotin thiazole derivatives, such as:
2-(Tributylstannyl)thiazole: Similar in structure but with the tributylstannyl group at the 2-position, affecting its reactivity and applications.
2-Chloro-4-(tributylstannyl)thiazole:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tributyl(1,3-thiazol-4-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;2-3H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQKQPYPLADFMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NSSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376848 | |
Record name | 4-(Tributylstannyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173979-01-6 | |
Record name | 4-(Tributylstannyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Tri-n-butylstannyl)thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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